REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[c:6]([F:16])[cH:7][cH:8][c:9]([S:11](=[O:12])(=[O:13])[CH2:14][CH3:15])[cH:10]1)=[O:17].[ClH:22].[Li+:21].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1.[OH-:20].[OH2:18].[OH2:19]>>[O:3]=[C:4]([c:5]1[c:6]([F:16])[cH:7][cH:8][c:9]([S:11](=[O:12])(=[O:13])[CH2:14][CH3:15])[cH:10]1)[OH:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc(S(=O)(=O)CC)ccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCS(=O)(=O)c1ccc(F)c(C(=O)O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |